6-Methoxy-1H-indazol-5-amine

Description

BenchChem offers high-quality 6-Methoxy-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEKVHASRAQCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650588 | |

| Record name | 6-Methoxy-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749223-61-8 | |

| Record name | 6-Methoxy-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 6-Methoxy-1H-indazol-5-amine (CAS: 749223-61-8)

In the landscape of modern drug discovery, certain molecular frameworks repeatedly emerge as cornerstones of successful therapeutic agents. The indazole core is one such "privileged scaffold," renowned for its versatile biological activity and its presence in numerous FDA-approved drugs, particularly in oncology.[1][2][3] This guide focuses on a specific, highly functionalized indazole derivative: 6-Methoxy-1H-indazol-5-amine . While not an end-drug itself, this compound represents a critical building block, a strategic starting point for the synthesis of complex kinase inhibitors and other targeted therapies.[4][5][6] Its value lies in the precise arrangement of its functional groups—the nucleophilic 5-amino group and the modulating 6-methoxy group—which provide medicinal chemists with the exact tools needed for intricate molecular assembly. This document serves as a technical resource for researchers and drug development professionals, offering a deep dive into its chemical identity, characterization, synthetic utility, and safe handling.

Molecular Identity and Physicochemical Properties

6-Methoxy-1H-indazol-5-amine is a solid organic compound characterized by the fusion of a pyrazole ring and a benzene ring, further substituted with an amine and a methoxy group.

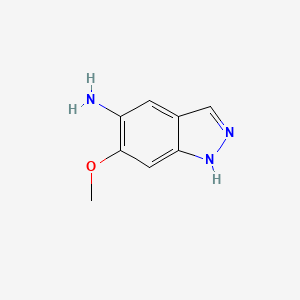

Caption: Chemical Structure of 6-Methoxy-1H-indazol-5-amine

The key physicochemical properties are summarized below, providing essential data for reaction planning and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 749223-61-8 | [7][8][9] |

| Molecular Formula | C₈H₉N₃O | [7][10][11] |

| Molecular Weight | 163.18 g/mol | [7][10] |

| IUPAC Name | 6-methoxy-1H-indazol-5-amine | [9][12] |

| Canonical SMILES | COC1=CC2=C(C=NN2)C=C1N | [12] |

| InChI Key | GHEKVHASRAQCNU-UHFFFAOYSA-N | [12] |

| Density (Predicted) | 1.344 g/cm³ | [7] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [7] |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation is paramount. While publicly available, dedicated spectra for this specific intermediate are scarce, we can predict the expected spectroscopic profile based on its functional groups and the extensive literature on analogous structures.[13][14][15][16]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the aromatic system and the electronic effects of the amine and methoxy substituents.[16]

-

Indazole N-H: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the N-H proton. Its broadness and position can be concentration-dependent.

-

Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons at the C4 and C7 positions.

-

Amine (NH₂): A broad singlet in the range of 3.5-5.0 ppm. The addition of D₂O would cause this signal to disappear due to proton-deuterium exchange, a key confirmatory test.[16]

-

Methoxy (OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to three protons.[17]

¹³C NMR Spectroscopy

The carbon spectrum will reveal eight distinct signals for each carbon atom in the molecule.

-

Aromatic Carbons: Signals will appear in the range of 90-150 ppm. The carbons directly attached to the nitrogen (C7a, C3a) and oxygen (C6) will be significantly affected.

-

Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[16]

-

N-H Stretching: Primary amines (NH₂) typically show two distinct bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). A broader absorption from the indazole N-H is also expected in this region.[16]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methoxy group will be just below 3000 cm⁻¹.

-

N-H Bending: A scissoring vibration for the primary amine is expected around 1550-1650 cm⁻¹.[16]

-

C-O Stretching: A strong, characteristic absorption for the aryl ether linkage will be present in the 1200-1275 cm⁻¹ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at an m/z ratio of approximately 163.07, corresponding to the molecular formula C₈H₉N₃O.[11] The "Nitrogen Rule" applies here; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[16]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. researchgate.net [researchgate.net]

- 7. 749223-61-8 | CAS DataBase [chemicalbook.com]

- 8. 6-Methoxy-1H-indazol-5-amine | 749223-61-8 [sigmaaldrich.com]

- 9. pschemicals.com [pschemicals.com]

- 10. 6-Methoxy-1H-indazol-5-amine - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]

- 11. PubChemLite - 6-methoxy-1h-indazol-5-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. rsc.org [rsc.org]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lehigh.edu [lehigh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to 6-Methoxy-1H-indazol-5-amine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methoxy-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles and available data.

Chemical Identity and Molecular Characteristics

6-Methoxy-1H-indazol-5-amine is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with indole and have garnered significant attention in drug discovery.[1] The core structure consists of a benzene ring fused to a pyrazole ring.

Molecular Structure

The structural formula of 6-methoxy-1H-indazol-5-amine is C₈H₉N₃O.[2][3][4] The molecule features a methoxy group (-OCH₃) at position 6 and an amine group (-NH₂) at position 5 of the indazole ring.

Caption: 2D structure of 6-methoxy-1H-indazol-5-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methoxy-1H-indazol-5-amine is presented in the table below.

| Property | Value | Source |

| CAS Number | 749223-61-8 | [4][5] |

| Molecular Formula | C₈H₉N₃O | [2][3][4] |

| Molecular Weight | 163.18 g/mol | [4][5] |

| Canonical SMILES | COC1=CC2=C(C=NN2)C=C1N | [6] |

| InChI | InChI=1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | [6] |

| InChI Key | GHEKVHASRAQCNU-UHFFFAOYSA-N | [6] |

| Monoisotopic Mass | 163.07455 Da | [2] |

Spectroscopic Characterization

While a complete, publicly available set of spectroscopic data for 6-methoxy-1H-indazol-5-amine is limited, some data can be inferred from patent literature and analysis of analogous compounds.

¹H NMR Spectroscopy

A patent for substituted indazol-pyrrolopyrimidines provides partial ¹H NMR data for a reaction product derived from 6-methoxy-1H-indazol-5-amine. The spectrum of the final compound shows a singlet at 3.82 ppm corresponding to the three protons of the methoxy group.[7] Based on the structure and data from related indazole derivatives, a predicted ¹H NMR spectrum in DMSO-d₆ would likely show distinct signals for the aromatic protons, the amine protons, the indazole NH proton, and the methoxy protons.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not published. However, the expected characteristic absorption bands would include:

-

N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.

-

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

N-H bending: A band in the 1650-1580 cm⁻¹ region is characteristic of a primary amine.

-

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.

-

C-O stretching: The aryl ether linkage would likely produce a strong band between 1275-1200 cm⁻¹.

-

C-N stretching: This would be expected in the 1335-1250 cm⁻¹ region for an aromatic amine.

Mass Spectrometry

The predicted monoisotopic mass of 6-methoxy-1H-indazol-5-amine is 163.07455 Da.[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 163.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 6-methoxy-1H-indazol-5-amine is not widely published, a plausible synthetic route can be proposed based on established methods for indazole synthesis.

Proposed Synthetic Pathway

A common approach to constructing the indazole ring system involves the cyclization of appropriately substituted anilines.[1] A potential pathway to 6-methoxy-1H-indazol-5-amine could start from a substituted 2-methylaniline derivative.

Caption: Proposed generalized synthetic workflow for 6-methoxy-1H-indazol-5-amine.

Step 1: Indazole Ring Formation: A plausible starting material would be a 2-methylaniline bearing appropriate substituents that can be converted to the final methoxy and amino groups. A common method involves diazotization of a substituted 2-alkylaniline followed by intramolecular cyclization.[1] For instance, a suitably substituted 2-methyl-4-methoxyaniline could be a precursor.

Step 2: Functional Group Interconversion: If the synthesis proceeds through a nitro-intermediate, a subsequent reduction step would be necessary to form the amine group. A common method for the reduction of a nitro group on an indazole ring is the use of stannous chloride (SnCl₂) in a suitable solvent like ethanol.

Experimental Protocol (Generalized)

The following is a generalized protocol for the reduction of a nitroindazole to an aminoindazole, which would be the final step in the proposed synthesis. This protocol is based on established procedures for similar compounds and would require optimization for this specific substrate.

-

Reaction Setup: Suspend the nitro-precursor of 6-methoxy-1H-indazol-5-amine in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with an aqueous solution of sodium bicarbonate or a similar base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Substituted indazoles are key components in several FDA-approved drugs, particularly in oncology. For example, axitinib and pazopanib are tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. The structural similarity of 6-methoxy-1H-indazol-5-amine to these biologically active molecules suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The presence of the amine and methoxy groups provides handles for further chemical modification, allowing for the generation of diverse libraries of compounds for screening against various disease targets. The use of 6-methoxy-1H-indazol-5-amine in the synthesis of substituted indazol-pyrrolopyrimidines for the treatment of hyperproliferative diseases highlights its relevance in the development of new anti-cancer agents.[7]

Conclusion

6-Methoxy-1H-indazol-5-amine is a molecule with significant potential in the field of drug discovery and development. While comprehensive experimental data for this specific compound is not extensively documented in publicly accessible literature, its structural features and the known biological importance of the indazole scaffold make it a compelling target for further investigation. The information and proposed synthetic strategies outlined in this guide provide a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds.

References

-

(National Institutes of Health)

-

(Google Patents)

-

(The Royal Society of Chemistry)

-

(PubChemLite)

-

(P&S Chemicals)

-

(ACS Omega)

-

(Fluorochem)

-

(ChemicalBook)

-

(Sunway Pharm Ltd)

-

(PubChem)

-

(ACS Publications)

-

(The Royal Society of Chemistry)

-

(Benchchem)

-

(Santa Cruz Biotechnology)

-

(ACS Publications)

-

(Journal of Medicinal and Chemical Sciences)

-

(Chem-Station)

-

(Benchchem)

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - 6-methoxy-1h-indazol-5-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. pschemicals.com [pschemicals.com]

- 4. 6-Methoxy-1H-indazol-5-amine - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 749223-61-8 | CAS DataBase [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CA2885783A1 - Substituted indazol-pyrrolopyrimidines useful in the treatment of hyperproliferative diseases - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indazol-5-amine

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its ability to act as a bioisostere for indole.[1][2] Its derivatives have shown a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[3][4] 6-Methoxy-1H-indazol-5-amine (CAS 749223-61-8) is a key building block in this class, combining the indazole core with electron-donating methoxy and amine substituents that are crucial for modulating molecular interactions and physicochemical properties.[5][6][7]

For researchers and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable prerequisite for advancing any research program. Failure to do so can lead to erroneous biological data and wasted resources. This guide provides an in-depth, practical framework for the comprehensive spectroscopic characterization of 6-Methoxy-1H-indazol-5-amine. We will move beyond a simple recitation of data, instead focusing on the causal reasoning behind experimental choices and the integrated interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. The structural arrangement of the aromatic rings and substituents dictates the expected spectroscopic signatures.

Caption: Molecular Structure of 6-Methoxy-1H-indazol-5-amine.

Table 1: Physicochemical Properties of 6-Methoxy-1H-indazol-5-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 749223-61-8 | [5][6] |

| Molecular Formula | C₈H₉N₃O | [8] |

| Molecular Weight | 163.18 g/mol | [6] |

| Monoisotopic Mass | 163.07455 Da | [8] |

| Predicted XlogP | 0.8 |[8] |

Spectroscopic Analysis Protocols & Data Interpretation

The following sections detail the expected outcomes and interpretative logic for the core analytical techniques used in small molecule characterization. The provided protocols are robust starting points, adaptable to specific laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For 6-Methoxy-1H-indazol-5-amine, both ¹H and ¹³C NMR are required for full structural assignment.

Expertise in Action: Solvent Choice The choice of solvent is the first critical decision. While CDCl₃ is common, its ability to exchange with N-H protons can lead to signal broadening or disappearance. DMSO-d₆ is the preferred solvent here. Its high polarity ensures sample solubility, and its non-protic nature allows for the clear observation of the exchangeable N-H protons on both the indazole ring and the amine substituent, which are crucial diagnostic signals.

The ¹H NMR spectrum will provide information on the number of distinct protons, their chemical environment, and their proximity to neighboring protons. Based on the structure and data from closely related analogs, we can predict the following signals.[9][10]

Table 2: Predicted ¹H NMR Data for 6-Methoxy-1H-indazol-5-amine (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| N1-H (Indazole) | ~12.5 - 13.0 | Broad Singlet (br s) | N/A | Acidic proton of the indazole ring. Position is concentration-dependent. |

| C3-H | ~7.9 - 8.1 | Singlet (s) | N/A | Isolated proton on the pyrazole ring of the indazole system. |

| C7-H | ~7.3 - 7.5 | Singlet (s) | N/A | Aromatic proton adjacent to the fused ring junction. No ortho or meta neighbors. |

| C4-H | ~6.8 - 7.0 | Singlet (s) | N/A | Aromatic proton adjacent to the amine group. No ortho or meta neighbors. |

| N5-H₂ (Amine) | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | Exchangeable protons of the primary amine. Signal integrates to 2H. |

| O6-CH₃ (Methoxy) | ~3.8 - 3.9 | Singlet (s) | N/A | Shielded methyl protons of the methoxy group. Integrates to 3H. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the 8 carbons in the structure, we expect to see 8 distinct signals. The chemical shifts are highly dependent on the electronic environment (hybridization and substituent effects).[11][12]

Table 3: Predicted ¹³C NMR Data for 6-Methoxy-1H-indazol-5-amine (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C6 | ~148 - 152 | Aromatic carbon bonded to the highly electronegative oxygen of the methoxy group. |

| C5 | ~135 - 139 | Aromatic carbon bonded to the nitrogen of the amine group. |

| C3a | ~139 - 142 | Quaternary carbon at the pyrazole-benzene ring fusion. |

| C7a | ~121 - 124 | Quaternary carbon at the pyrazole-benzene ring fusion. |

| C3 | ~132 - 135 | Carbon in the pyrazole ring, deshielded by adjacent nitrogens. |

| C7 | ~113 - 116 | Aromatic CH carbon. |

| C4 | ~95 - 100 | Aromatic CH carbon, significantly shielded by two electron-donating groups (amine and methoxy). |

| O6-CH₃ | ~55 - 57 | Methoxy carbon, a typical value for an aromatic methoxy group.[12] |

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Methoxy-1H-indazol-5-amine and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting points.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a longer relaxation delay (5 seconds) may be necessary for observing quaternary carbons.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and providing evidence of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 164.08183 |

| [M+Na]⁺ | 186.06377 |

| [M+K]⁺ | 202.03771 |

| [M-H]⁻ | 162.06727 |

Source: PubChemLite[8]

Trustworthiness through Self-Validation: The observation of the [M+H]⁺ peak at m/z 164.08183 in high-resolution mass spectrometry (HRMS) provides a measured mass that should match the calculated exact mass to within 5 ppm. This high degree of accuracy provides strong, self-validating evidence for the elemental formula C₈H₉N₃O.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode to detect [M+H]⁺. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Mass Analysis: Scan a mass range that brackets the expected molecular ion (e.g., m/z 100-300).

-

Data Analysis: Identify the base peak and determine its m/z value. Compare this to the predicted m/z for the protonated molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 6-Methoxy-1H-indazol-5-amine will be characterized by specific vibrational frequencies corresponding to its amine, methoxy, and aromatic indazole functionalities.[13][14][15]

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Medium | Primary Amine (two sharp bands) & Indazole N-H |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Medium-Weak | Methoxy (CH₃) |

| 1650 - 1580 | N-H Bend | Medium | Primary Amine |

| 1620 - 1450 | C=C Stretch | Strong-Medium | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine |

| 1275 - 1200 | C-O Stretch | Strong | Aryl Ether (Asymmetric) |

| 1075 - 1020 | C-O Stretch | Strong | Aryl Ether (Symmetric) |

Interpretative Insight: A key diagnostic feature will be the presence of two distinct, sharp peaks in the 3450-3300 cm⁻¹ region, which is the hallmark of a primary amine's asymmetric and symmetric N-H stretches.[15][16] This, combined with the strong C-O stretches of the aryl ether, provides immediate confirmation of the key substituents.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data. The authoritative workflow below ensures a comprehensive and validated characterization.

Sources

- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-1H-indazol-5-amine|CAS 749223-61-8|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 6. 6-Methoxy-1H-indazol-5-amine - CAS:749223-61-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 6-Methoxy-1h-indazol-5-amine|CAS 749223-61-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. PubChemLite - 6-methoxy-1h-indazol-5-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. youtube.com [youtube.com]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions has propelled its use in a multitude of drug discovery programs.[1] This guide provides a comprehensive technical overview for the practicing scientist, covering the strategic synthesis of the indazole core, key methodologies for its functionalization, and its profound impact on various therapeutic areas, most notably in the domain of protein kinase inhibition. We will delve into the causality behind experimental choices, present actionable protocols, and contextualize the scaffold's importance through examples of clinically successful drugs.

The Indazole Nucleus: A Profile of a Privileged Scaffold

Indazole (or benzpyrazole) is an aromatic heterocyclic compound existing in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] This structural feature is fundamental to its role in medicinal chemistry.

Why is it "Privileged"?

The term "privileged" denotes a molecular framework that can provide ligands for diverse biological targets. The indazole scaffold's privileged status stems from several key attributes:

-

Bioisosteric Versatility: Indazole is an excellent bioisostere for native structures like purines, indoles, and catechols.[4][5] This allows it to mimic the interactions of these crucial biological motifs. For instance, its ability to act as a surrogate for the purine ring of ATP is a cornerstone of its success in kinase inhibition.[1]

-

Hydrogen Bonding: The scaffold possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form critical, direction-specific interactions with protein active sites, such as the hinge region of kinases.

-

Structural Rigidity and Vectorial Display: The fused ring system is conformationally restricted, which reduces the entropic penalty upon binding to a target. This rigidity provides a stable platform to project substituents into specific vectors in 3D space, allowing for precise optimization of target engagement.

Synthetic Strategies: Building the Indazole Core

Accessing the indazole core is the first critical step in any discovery campaign. The choice of synthetic route is dictated by factors such as the desired substitution pattern (regioselectivity), functional group tolerance of the starting materials, and scalability.

Classical Approaches:

Traditional methods often involve the cyclization of ortho-substituted benzene derivatives. A prominent example is the Davis-Beirut reaction , which converts o-aminobenzaldehydes or o-aminoketones into oximes, followed by cyclization.[6] While effective for certain substrates, these methods can sometimes suffer from limitations like harsh reaction conditions or a lack of broad functional group tolerance.[6]

Modern Transition-Metal Catalyzed Methods:

Contemporary organic synthesis provides more versatile and efficient routes, often leveraging transition metals like copper (Cu) or palladium (Pd).

-

For 1H-Indazoles: A powerful strategy involves the intramolecular C-H amination of arylhydrazones.[7] For example, using an oxidant like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) allows for a metal-free cyclization with good functional group compatibility.[7] Alternatively, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones offers another robust route.[7]

-

For 2H-Indazoles: These are often accessed through different precursors. Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with α-keto aldehydes is an efficient method to generate 3-acylated-2H-indazoles.[7] This highlights the power of modern catalysis to control regioselectivity, directly yielding the less common but pharmacologically important 2H-tautomer.

Functionalization: The Medicinal Chemist's Toolkit

Once the core is synthesized, it must be decorated with functional groups to modulate its physicochemical properties and optimize biological activity. The indazole scaffold offers several "hotspots" for functionalization.

// Positioning nodes around the indazole image n1 [pos="1.5,1.5!"]; c3 [pos="3.5,0!"]; c5 [pos="1.5,-2!"]; c7 [pos="-1.5,-1!"]; indazole [pos="1,0!"];

// Drawing edges from labels to approximate positions on the image edge [color="#202124", penwidth=1.5, dir=back]; n1 -> indazole [tailport=w, headport=n]; c3 -> indazole [tailport=w, headport=e]; c5 -> indazole [tailport=n, headport=s]; c7 -> indazole [tailport=e, headport=w]; } caption { label="Fig 3: Key functionalization hotspots on the 1H-indazole scaffold."; fontsize=12; fontcolor="#5F6368"; } }

Key Functionalization Reactions:

-

N-Alkylation/Arylation: Substitution at the N1 or N2 positions is crucial for blocking the hydrogen bond donor capability, modulating solubility, and orienting other substituents. Regioselective control is a key challenge, often dictated by the steric and electronic nature of the reactants and reaction conditions.

-

C-H Functionalization: This modern strategy allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[8][9] It is particularly valuable for late-stage functionalization, where complex molecules can be modified in the final steps of a synthesis.[8]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are workhorses in medicinal chemistry. They are indispensable for attaching aryl, heteroaryl, amine, and alkyne groups to a halogenated indazole precursor (e.g., bromo- or iodo-indazole).

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling a boronic acid to a bromo-indazole, a cornerstone reaction for building molecular complexity.

Objective: To synthesize 3-phenyl-1H-indazole from 3-bromo-1H-indazole.

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid ensures the complete consumption of the limiting bromo-indazole.

-

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous co-solvent often accelerates the reaction and helps dissolve the inorganic base. Degassing removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic layer.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-phenyl-1H-indazole.

Pharmacological Landscape: Indazole in Action

The indazole scaffold is present in compounds targeting a vast array of diseases, including cancer, inflammation, pain, and infectious diseases.[6][10]

Dominance in Kinase Inhibition

The most significant impact of the indazole scaffold has been in the development of protein kinase inhibitors for cancer therapy.[11][12] Kinases are enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[1]

Mechanism of Action:

The indazole nucleus serves as an effective mimic of the adenine portion of ATP, enabling it to bind to the ATP-binding site of kinases. The N1-H and N2 atoms are perfectly positioned to form two crucial hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that anchors ATP. This bidentate interaction is a powerful anchor for indazole-based inhibitors.

Derivatives like the 7-methyl-indazole are particularly effective, where the methyl group is designed to occupy a specific hydrophobic pocket near the hinge, enhancing both potency and selectivity.[1]

Indazole-Based Drugs: From Bench to Bedside

The versatility of the indazole scaffold is best illustrated by the number of FDA-approved drugs that feature it as their core. These drugs have made a significant impact on patient care.[6]

| Drug Name | Brand Name | Primary Target(s) | Therapeutic Indication(s) |

| Pazopanib | Votrient® | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[3] |

| Axitinib | Inlyta® | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma[6][13] |

| Niraparib | Zejula® | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer[3] |

| Entrectinib | Rozlytrek® | TRK A/B/C, ROS1, ALK | ROS1+ NSCLC, NTRK Fusion+ Solid Tumors[3][13] |

| Granisetron | Kytril® | 5-HT3 Receptor | Chemotherapy-induced Nausea and Vomiting[6][13] |

| Benzydamine | Tantum Verde® | Anti-inflammatory | Pain and Inflammation (mouth, throat)[3] |

Table 1: Selected FDA-approved drugs containing the indazole scaffold.

Conclusion and Future Outlook

The indazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its unique structural and electronic properties have made it an indispensable tool for medicinal chemists, particularly in the rational design of kinase inhibitors. The continued exploration of novel synthetic and functionalization methodologies, including advanced C-H activation and photoredox catalysis, will undoubtedly expand the chemical space accessible to researchers.[8] As our understanding of complex diseases deepens, the indazole scaffold is poised to remain a central element in the development of the next generation of targeted therapeutics.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Pharmacological properties of indazole derivatives: recent developments. (2005). PubMed. Retrieved January 1, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Mini-Reviews in Medicinal Chemistry. Retrieved January 1, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Europe PMC. Retrieved January 1, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005). Ingenta Connect. Retrieved January 1, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). PubMed. Retrieved January 1, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). MDPI. Retrieved January 1, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. (2025). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. (2022). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Retrieved January 1, 2026, from [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 1, 2026, from [Link]

- Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.). Google Patents.

-

Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. (1987). PubMed. Retrieved January 1, 2026, from [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). PubMed. Retrieved January 1, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 5. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Indazole Derivatives [bldpharm.com]

Unlocking the Therapeutic Potential of 6-Methoxy-1H-indazol-5-amine: A Technical Guide to Target Identification and Validation

Foreword: The Indazole Scaffold - A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif is found in a multitude of biologically active molecules and several FDA-approved drugs, including the antiemetic agent Granisetron and the chemotherapy drug Niraparib. The versatility of the indazole core allows for diverse chemical modifications, leading to compounds with a wide array of therapeutic applications, from anticancer and anti-inflammatory to neurological and antimicrobial agents.[1][2][3][4][5] This guide focuses on a specific, yet promising, member of this family: 6-Methoxy-1H-indazol-5-amine. While direct biological data on this particular molecule is nascent, the extensive research on structurally related indazole derivatives provides a strong foundation for predicting and validating its potential therapeutic targets. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to uncovering the therapeutic utility of 6-Methoxy-1H-indazol-5-amine.

Section 1: The Primary Hypotheses - Kinase Inhibition and Serotonergic Modulation

Based on a comprehensive analysis of the indazole literature, two primary and compelling hypotheses emerge for the therapeutic action of 6-Methoxy-1H-indazol-5-amine:

-

Inhibition of Protein Kinases: The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][6] Numerous indazole derivatives have demonstrated potent inhibition of both tyrosine kinases and serine/threonine kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1][2][6]

-

Modulation of Serotonin Receptors: Indazole-based compounds have been successfully developed as modulators of serotonin (5-HT) receptors.[7][8][9] These receptors are integral to a vast range of physiological and pathological processes, particularly in the central nervous system.

This guide will delve into these two potential target classes, providing the scientific rationale and detailed experimental workflows for their investigation.

Section 2: Potential Therapeutic Target Class I - Protein Kinases in Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, making them prime targets for therapeutic intervention.[1] The indazole core has been instrumental in the development of numerous kinase inhibitors, including approved anticancer drugs like Axitinib and Pazopanib.[1] The substitutions on the indazole ring of 6-Methoxy-1H-indazol-5-amine, specifically the 6-methoxy and 5-amine groups, can be rationally designed to interact with the ATP-binding pocket of various kinases.

Predicted Kinase Targets

Based on the activity of similar indazole derivatives, the following kinase families are proposed as high-priority targets for 6-Methoxy-1H-indazol-5-amine:

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is implicated in various cancers.[10] Indazole derivatives have been identified as potent FGFR1 inhibitors.[10][11]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Indazole-based compounds are known to inhibit VEGFR-2.[1]

-

Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many tumors.[1][12] Novel indazole derivatives have been designed as potent Aurora kinase inhibitors.[1][12]

-

Bcr-Abl: This fusion protein tyrosine kinase is the causative agent of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have shown potent inhibitory activity against Bcr-Abl.

Experimental Workflow for Kinase Target Validation

A multi-step approach is essential to validate whether 6-Methoxy-1H-indazol-5-amine inhibits a specific kinase and to characterize its mechanism of action.

Detailed Experimental Protocols

This protocol is a classic method to determine the binding affinity (Ki) of a compound for a specific receptor subtype. [13][14] Materials:

-

Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A)

-

A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

-

6-Methoxy-1H-indazol-5-amine

-

Binding buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 6-Methoxy-1H-indazol-5-amine (or a known non-labeled ligand for non-specific binding).

-

Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This functional assay is suitable for Gq-coupled receptors like 5-HT2A and 5-HT2C, which signal through the release of intracellular calcium.

Materials:

-

A cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT2A)

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

6-Methoxy-1H-indazol-5-amine

-

A known agonist (e.g., serotonin)

-

A fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Addition:

-

Agonist mode: Add varying concentrations of 6-Methoxy-1H-indazol-5-amine and measure the fluorescence change over time.

-

Antagonist mode: Pre-incubate the cells with varying concentrations of 6-Methoxy-1H-indazol-5-amine, then add a fixed concentration of the known agonist and measure the fluorescence change.

-

-

Data Acquisition: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader.

-

Data Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Section 4: Concluding Remarks and Future Directions

This guide provides a comprehensive and technically detailed framework for the initial exploration of the therapeutic potential of 6-Methoxy-1H-indazol-5-amine. The proposed focus on protein kinases and serotonin receptors is strongly supported by the extensive body of literature on the biological activities of the indazole scaffold. The detailed experimental protocols offer a clear path for researchers to validate these hypotheses and characterize the compound's pharmacological profile.

Successful identification of a primary target will pave the way for further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The journey from a promising scaffold to a clinically effective therapeutic is arduous, but a systematic and logical approach to target identification and validation, as outlined in this guide, is the critical first step.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b]

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06357a]

- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00612]

- Cell-based Assays for Drug Discovery. Reaction Biology. [URL: https://www.reactionbiology.com/services/cell-based-assays]

- Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29745339/]

- Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science. [URL: https://www.eurekaselect.com/article/88569]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03979b]

- Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cbdv.201900135]

- Cancer Cell-Based Assays. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-oncology-testing/cancer-cell-based-assays]

- The role of cell-based assays for drug discovery. News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/The-Role-of-Cell-Based-Assays-for-Drug-Discovery.aspx]

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27898037/]

- Cell-Based Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/applications/cell-and-functional-analysis/cell-based-assays]

- Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/17/6257]

- 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2202293/]

- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/117960]

- Novel synthetic lethality-based cellular assays for cancer drug discovery. American Association for Cancer Research. [URL: https://aacrjournals.org/cancerres/article/84/6_Supplement/3157/739194/Abstract-3157-Novel-synthetic-lethality-based]

- Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-based-design-of-indazole-derivatives-as-inhibitors-of-FGFR1-kinases_fig1_354924719]

- Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. Benchchem. [URL: https://www.benchchem.com/application-notes/21/kinase-inhibition-assays-using-celosin-j]

- Assay Development for Protein Kinase Enzymes. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91375/]

- Novel Indazole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00223]

- Application Notes and Protocols for Kinase Activity Assays. Benchchem. [URL: https://www.benchchem.

- Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/17/6257/htm]

- Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/13543776.2018.1468339]

- Investigating the Binding Affinity of a Novel Compound to Serotonin Receptors: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/application-notes/19/investigating-the-binding-affinity-of-a-novel-compound-to-serotonin-receptors-a-technical-guide]

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [URL: https://www.researchgate.

- Therapeutic and synthetic approach towards indazole. Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/therapeutic-and-synthetic-approach-towards-indazole-2161-0444-1000325.pdf]

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://www.celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]

- Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8959955/]

- Receptor Binding Assay Conditions a. ResearchGate. [URL: https://www.researchgate.net/figure/Receptor-Binding-Assay-Conditions-a_tbl1_221727786]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/9/2353]

- Serotonin Receptors. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK28240/]

- Serotonin Receptor Subtypes and Ligands. ACNP. [URL: https://acnp.org/g4/gn401000121/ch119.htm]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Discovery and synthesis of novel indazole derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique structural and electronic properties make it an ideal pharmacophore for targeting a wide array of biological targets, most notably protein kinases.[2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel indazole derivatives, intended for researchers, chemists, and drug development professionals. We will dissect key synthetic strategies, explaining the mechanistic rationale behind methodological choices, provide detailed experimental protocols, and examine the critical structure-activity relationships (SAR) that drive the design of potent and selective inhibitors.

The Indazole Core: A Foundation for Therapeutic Innovation

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern drug design.[3][4] While rare in nature, synthetic indazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5] The scaffold's prominence is highlighted by several FDA-approved drugs, such as Pazopanib and Axitinib, which are multi-targeted kinase inhibitors used in oncology.[2][6]

The therapeutic versatility of the indazole ring stems from its ability to act as a bioisostere of indole and to engage in crucial hydrogen bonding interactions with protein targets, particularly in the hinge region of kinase ATP-binding sites.[1] The system exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[7] The strategic synthesis and functionalization of these tautomers are central to the development of novel therapeutics.

Strategic Synthesis of the Indazole Nucleus

The construction of the indazole core can be broadly categorized by the final bond formation step: cyclization via C-N bond formation or N-N bond formation. Modern advancements, particularly in transition-metal catalysis, have significantly expanded the chemist's toolbox for accessing diverse and complex derivatives.[8]

N-N Bond Formation: The Davis-Beirut Reaction

A powerful and operationally simple strategy for synthesizing 2H-indazoles is the Davis-Beirut reaction.[9] This reaction is appealing because it utilizes inexpensive starting materials and avoids the use of toxic heavy metals.[9] It proceeds via an N,N-bond forming heterocyclization under either acidic or basic conditions.[9][10]

Mechanistic Causality: The choice between acid or base catalysis depends on the desired substrate and reaction efficiency. In the base-catalyzed pathway, a strong base like NaOH or KOH deprotonates the α-carbon of an N-substituted 2-nitrobenzylamine, generating a carbanion. This nucleophilic carbanion then attacks the internal nitro group, initiating a cyclization and dehydration cascade to yield the 2H-indazole product.[9] This method is robust and has been leveraged to create a wide variety of 2H-indazole derivatives.[11]

Caption: Key mechanistic steps of the base-catalyzed Davis-Beirut reaction.

C-N Bond Formation & Palladium-Catalyzed Approaches

Classical methods often involve the cyclization of precursors like o-haloaryl N-sulfonylhydrazones.[7] However, the advent of palladium-catalyzed cross-coupling has revolutionized indazole synthesis, enabling the construction of complex N-aryl derivatives with high efficiency and regioselectivity.[12][13]

Expert Insight: Palladium-catalyzed C-H activation/intramolecular amination represents a significant leap in synthetic efficiency.[12] This approach avoids the pre-functionalization of starting materials (i.e., installing a halide), adhering to the principles of atom economy. The reaction typically involves a Pd(II) catalyst which coordinates to a nitrogen atom of a hydrazone derivative, followed by activation of a nearby aryl C-H bond to form a six-membered palladacycle. Reductive elimination then forges the final N-C bond to yield the indazole ring, regenerating a Pd(0) species that is reoxidized to complete the catalytic cycle.[12] This methodology is highly valued for its tolerance of various functional groups, which is critical in multi-step drug synthesis.[12]

Caption: Overview of major synthetic routes to the indazole scaffold.

Key Experimental Protocols

To ensure reproducibility and robustness, the following protocols are detailed. They represent self-validating systems proven effective in the field.

Protocol 1: Palladium-Catalyzed Synthesis of 3-Arylindazoles via C-H Activation

(Based on the methodology described by Daugulis and others)[12]

This protocol describes the intramolecular cyclization of an aryl hydrazone to form a 3-aryl-1H-indazole.

-

Materials: Aryl ketone N-arylhydrazone (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu(OAc)₂ (2.0 mmol), AgOCOCF₃ (2.0 mmol), Dichloroethane (DCE, 5 mL).

-

Step 1: Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl ketone N-arylhydrazone, Pd(OAc)₂, Cu(OAc)₂, and AgOCOCF₃.

-

Step 2: Solvent Addition: Add anhydrous DCE (5 mL) via syringe.

-

Step 3: Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Rationale: The elevated temperature is necessary to facilitate the C-H activation and catalytic turnover. Cu(OAc)₂ and AgOCOCF₃ act as oxidants to regenerate the active Pd(II) catalyst.

-

Step 4: Workup: After cooling to room temperature, dilute the mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite to remove insoluble salts.

-

Step 5: Extraction: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Step 6: Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-arylindazole product.

Protocol 2: Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles

(Adapted from methodologies for key kinase inhibitor intermediates)[14][15]

3-Aminoindazoles are crucial building blocks for many potent kinase inhibitors, including entrectinib.[7]

-

Materials: 2-Fluorobenzonitrile derivative (1.0 mmol), Hydrazine hydrate (5.0 mmol, 5 eq.), n-Butanol (5 mL).

-

Step 1: Reaction Setup: In a sealable pressure vessel, combine the 2-fluorobenzonitrile derivative and n-butanol.

-

Step 2: Reagent Addition: Add hydrazine hydrate to the mixture. Causality: A large excess of hydrazine is used to drive the reaction to completion and act as both the nucleophile and a scavenger for the HF byproduct.

-

Step 3: Reaction Execution: Seal the vessel tightly and heat the mixture to 120-140 °C for 16-24 hours. The reaction must be monitored by TLC or LC-MS for the consumption of starting material. Note: This reaction involves a nucleophilic aromatic substitution (SₙAr) followed by an intramolecular cyclization.

-

Step 4: Workup: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, add water (10 mL) to precipitate the product.

-

Step 5: Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol or isopropanol to remove impurities. The product can be further purified by recrystallization if necessary.

Indazole Derivatives as Potent Kinase Inhibitors

The indazole scaffold is exceptionally effective as a "hinge-binder" in protein kinases, a family of enzymes frequently dysregulated in cancer.[2][5] The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the natural ATP substrate. This anchoring allows substituents on the indazole core to project into other key pockets of the active site, enabling the modulation of potency and selectivity.[2][16]

Caption: Logical model for indazole binding in a kinase active site.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole core has led to the development of highly potent and selective kinase inhibitors. The following table summarizes key SAR trends for different kinase targets.

| Target Kinase | Indazole Position | Substituent Type & Rationale | Example Compound | IC₅₀ (nM) | Reference |

| VEGFR-2 | C3 | Pyrimidine ring | Pazopanib | 30 | [2] |

| N1 | Small hydrophobic groups (e.g., methyl) | - | Varies | [2] | |

| FGFR1 | C3 | 3-Isopropoxyphenyl | Compound 14c | 9.8 | [2] |

| C6 | Fluorine substitution | Compound 27a | < 4.1 | [2] | |

| Aurora A/B | C3 | Amino group for H-bonding | Compound 123 | 26 (A), 15 (B) | [7] |

| N1 | Sulfonylphenyl groups to target specific residues | - | Varies | [16] | |

| ALK | C3 | 3-Amino group as a key anchor | Entrectinib (127) | 12 | [7] |

| C5 | Large, complex ether linkages for potency | Entrectinib (127) | 12 | [7] |

Analysis of SAR Data:

-

Position C3: This is a critical vector for targeting the hydrophobic regions of the kinase active site. As seen with FGFR1 inhibitors, increasing the size of hydrophobic groups (methyl to ethyl to isopropyl) at this position can enhance potency.[2]

-

Position N1/N2: Substitution at the nitrogen atoms is a key strategy for modulating selectivity and physicochemical properties. For Aurora kinases, specific substitutions can confer selectivity between the highly similar A and B isoforms by exploiting subtle differences in the binding pocket.[7][16]

-

Benzene Ring (C4-C7): Functionalization of the benzene portion of the scaffold is often used to improve properties like solubility, metabolic stability, and cell permeability, or to gain additional interactions. For instance, fluorine substitution at C6 was shown to improve both enzymatic and cellular potency in a series of FGFR inhibitors.[2]

Conclusion and Future Perspectives

The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The synthetic methodologies have evolved from classical cyclizations to highly sophisticated and efficient transition-metal-catalyzed reactions, enabling the creation of vast and diverse chemical libraries. The deep understanding of indazole SAR, particularly in the context of kinase inhibition, allows for rational, structure-based design of next-generation drugs with improved potency, selectivity, and resistance profiles.[17][18]

Future efforts will likely focus on developing even more atom-economical and environmentally benign synthetic routes, exploring novel functionalizations of the indazole core, and applying this privileged scaffold to an even broader range of biological targets beyond kinases, such as GPCRs and epigenetic targets.

References

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Gaikwad, D. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

-

Kumari, M. S., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

-

Huang, H. S., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. organic-chemistry.org. [Link]

-

Daugulis, O., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

-

Wikipedia. (n.d.). Davis–Beirut reaction. en.wikipedia.org. [Link]

-

Cheng, H., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sravanthi, K., et al. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Current Medicinal Chemistry. [Link]

-

Cernic, M., & Kosmrlj, J. (2015). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International. [Link]

-

Kurth, M. J., Haddadin, M. J., et al. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

-

Cho, C. S., et al. (2003). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. Chemical Communications. [Link]

-

Sugiura, S., et al. (1977). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan. [Link]

-

Kurth, M. J., Haddadin, M. J., et al. (2011). The Davis–Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Organic Letters. [Link]

-

ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]

-

Kasi, P. D., et al. (2018). Indazole derivatives and their therapeutic applications: A patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

-

Chen, J., et al. (2018). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]

-

Ingenta Connect. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. [Link]

-

Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters. [Link]

-

Wang, T., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

-

Liu, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2004). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications. [Link]

-

ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Bentham Science. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. [Link]

-

Semantic Scholar. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]

-

Zheng, N., et al. (2007). A palladium-catalyzed regiospecific synthesis of N-aryl benzimidazoles. Angewandte Chemie International Edition. [Link]

-

Kurth, M. J., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

-

ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]

- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Indazole synthesis [organic-chemistry.org]

- 15. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]